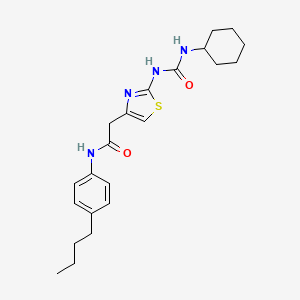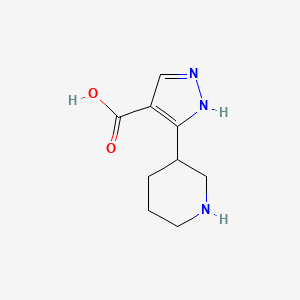
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring, along with a pyrazole ring and a carboxylic acid group.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.Mechanism of Action
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid exerts its pharmacological effects by modulating the activity of ion channels and receptors. This compound has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. This compound has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which makes it a potential candidate for the treatment of inflammatory disorders. This compound has also been shown to reduce pain sensation and inflammation by activating the TRPV1 channel. In addition, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and oxidative stress.
Advantages and Limitations for Lab Experiments
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound can be synthesized in large quantities with a good yield, which makes it a cost-effective compound for lab experiments. However, this compound also has some limitations for lab experiments, including its low solubility in water and some organic solvents. This compound also has a short half-life, which makes it difficult to study its pharmacokinetics in vivo.
Future Directions
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has several potential future directions for scientific research, including the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound can also be used as a scaffold for the design and synthesis of new chemical entities with improved pharmacological properties. In addition, this compound can be used as a tool for studying the activity of ion channels and receptors in vitro and in vivo. Further research is needed to fully understand the pharmacological effects of this compound and its potential applications in various scientific fields.
Conclusion:
This compound is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. This compound exerts its pharmacological effects by modulating the activity of ion channels and receptors, and it has several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has several advantages for lab experiments, but it also has some limitations. Overall, this compound has several potential future directions for scientific research, and further studies are needed to fully understand its pharmacological effects and potential applications.
Synthesis Methods
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 3-(piperidin-3-yl)-1H-pyrazole with ethyl chloroformate or the reaction of this compound with thionyl chloride. However, the most common method for synthesizing this compound is the reaction of 3-(piperidin-3-yl)-1H-pyrazole with ethyl chloroformate in the presence of triethylamine. This method yields a high purity product with a good yield.
Scientific Research Applications
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new chemical entities with improved pharmacological properties. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEROPGYRSMYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

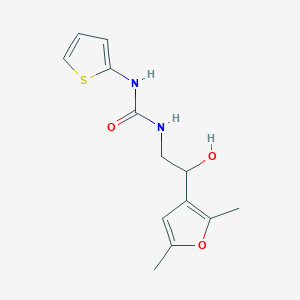
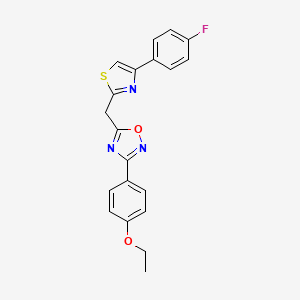
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2902632.png)
![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2902634.png)
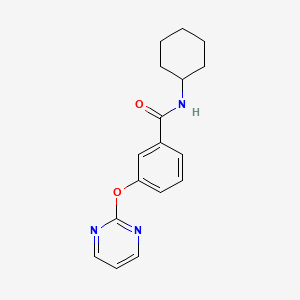
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)
![4-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2902638.png)
![5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2902642.png)
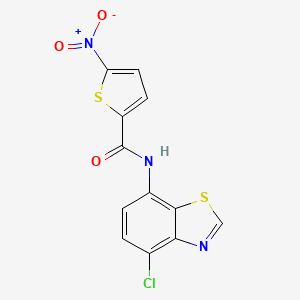
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2902645.png)
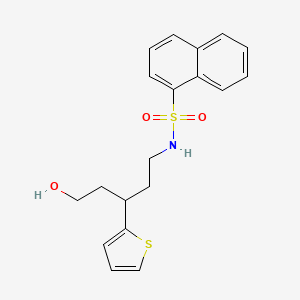
![3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2902647.png)
